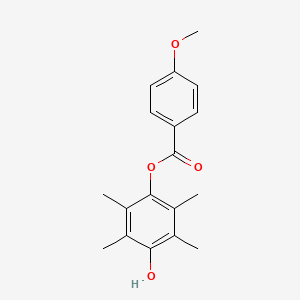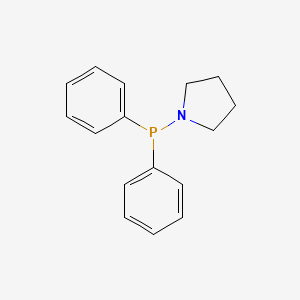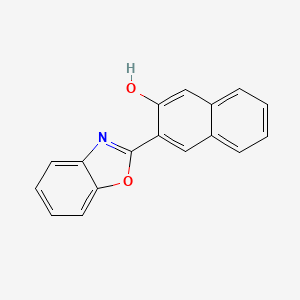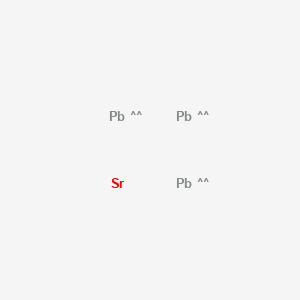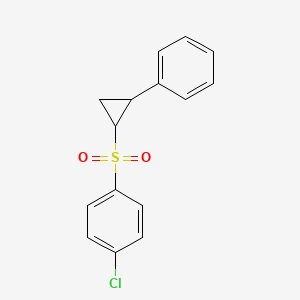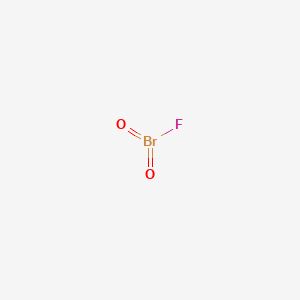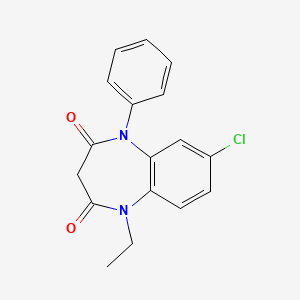
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chloro group at the 7th position, an ethyl group at the 1st position, and a phenyl group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-chlorobenzophenone and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzodiazepine core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Substitution Reactions: Subsequent substitution reactions introduce the chloro, ethyl, and phenyl groups at the desired positions. These reactions often require specific reagents and catalysts to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used to carry out the cyclization and substitution reactions.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The chloro, ethyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzodiazepine derivatives.
Applications De Recherche Scientifique
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of benzodiazepine synthesis and reactivity.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the central nervous system. The compound binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect, reducing anxiety and inducing sedation. The molecular targets and pathways involved include:
GABA Receptors: The primary target, where the compound enhances GABAergic transmission.
Ion Channels: Modulation of ion channels, contributing to its overall effects on neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
22316-25-2 |
|---|---|
Formule moléculaire |
C17H15ClN2O2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
7-chloro-1-ethyl-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-14-9-8-12(18)10-15(14)20(17(22)11-16(19)21)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Clé InChI |
GWVJSTVUWPHUTL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
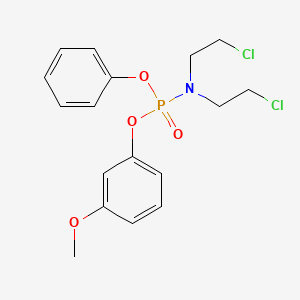
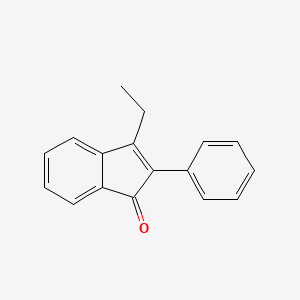

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
